3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Overview
Description
3-Methyl-5-oxo-N-(pentan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-N-(1-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is 279.10414797 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized Compounds : The compound and its derivatives are synthesized through reactions with amines, showcasing the versatility of thiazolopyrimidine compounds in creating primary and secondary amide derivatives. This process is indicative of the compound's utility in synthesizing a variety of chemically functionalized molecules for further study or application in diverse scientific fields (Peterlin-Mašič et al., 2000).
Antimicrobial Activity : Thiazolopyrimidine derivatives have been synthesized and studied for their antimicrobial properties. These compounds have demonstrated significant activity against bacterial strains such as Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).
Structural Modifications for Biological Activity : Research into the structural modifications of thiazolopyrimidine compounds has led to insights into how these changes can affect supramolecular aggregation, conformational features, and potentially biological activity. This research underscores the importance of structural design in developing compounds with specific biological functions (Nagarajaiah & Begum, 2014).
Biological Applications
Anticancer and Anti-Inflammatory Properties : Novel derivatives of thiazolopyrimidines have been synthesized and evaluated for their anti-inflammatory and anticancer activities. Such studies reveal the compound's potential in the development of new therapeutic agents for treating cancer and inflammation (Rahmouni et al., 2016).
Growth Stimulant Properties : Some derivatives of thiazolopyrimidine have shown promising growth stimulant properties, indicating potential applications in agriculture or biotechnology to promote plant or microbial growth (Pivazyan et al., 2017).
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It is known that thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
The design of new medicines using thiazolo[3,2-a]pyrimidine derivatives takes into account the need to optimize the interaction between the ligand and the biological target, which could be influenced by environmental factors .
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .
Cellular Effects
Thiazolopyrimidines have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that thiazolopyrimidines can interact with various enzymes or cofactors, and this could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that such compounds can interact with various transporters or binding proteins, and this could also have effects on its localization or accumulation .
Subcellular Localization
It is known that such compounds could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-methyl-5-oxo-N-pentan-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-5-8(2)15-11(17)10-6-14-13-16(12(10)18)9(3)7-19-13/h6-8H,4-5H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAAPNPQHJIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CN=C2N(C1=O)C(=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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